molecular formula C14H22ClNO B4978251 N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine

N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine

Cat. No. B4978251
M. Wt: 255.78 g/mol
InChI Key: YDXLLGOFDZIIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine, also known as tBuCHP, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential use as a bronchodilator and for its ability to enhance athletic performance.

Scientific Research Applications

TBuCHP has been studied for its potential use as a bronchodilator in the treatment of asthma and other respiratory disorders. It has also been investigated for its ability to enhance athletic performance by increasing muscle strength and endurance. Additionally, N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine has been studied for its potential use as a treatment for heart failure and other cardiovascular diseases.

Mechanism of Action

TBuCHP works by binding to beta-adrenergic receptors in the body, which are found in the heart, lungs, and other organs. This binding activates the receptors, leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) within the cells. This, in turn, leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. It also leads to an increase in cardiac output and vasodilation, which can improve cardiovascular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine are primarily related to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased cardiac output, bronchodilation, and vasodilation. Additionally, N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine has been shown to increase the uptake and utilization of glucose by muscle cells, which can improve athletic performance.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine in lab experiments is its well-characterized mechanism of action and well-established effects on beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine. One area of interest is its potential use as a treatment for heart failure and other cardiovascular diseases. Another area of interest is its potential use as a bronchodilator in the treatment of asthma and other respiratory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine and its potential use as an athletic performance enhancer.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine involves the reaction of tert-butylamine with 2-chlorophenol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain the final compound.

properties

IUPAC Name

N-tert-butyl-4-(2-chlorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXLLGOFDZIIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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